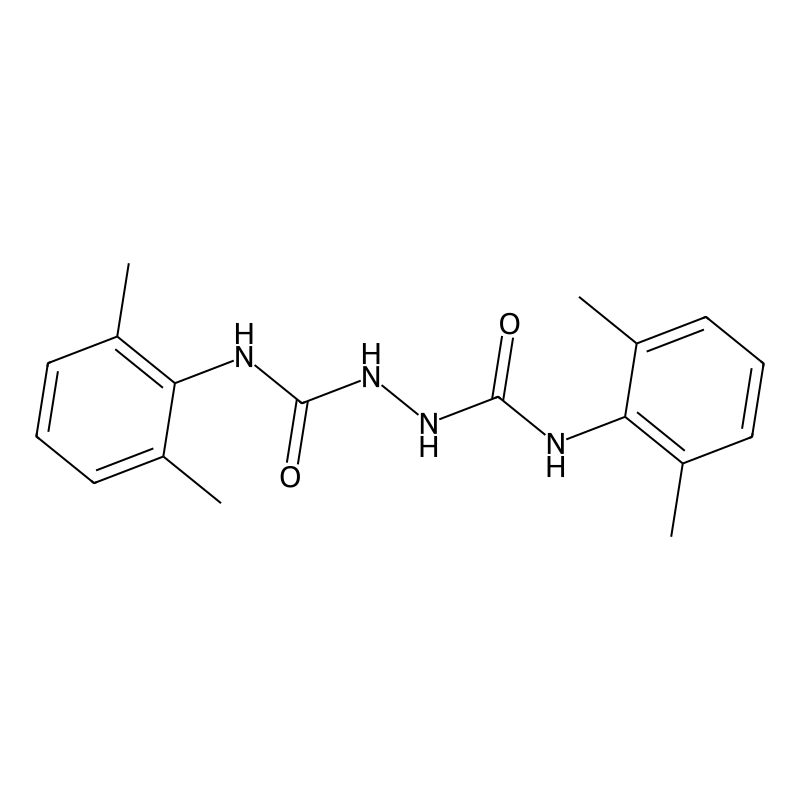N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide
Catalog No.
S940875
CAS No.
2206264-94-8
M.F
C18H22N4O2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2206264-94-8
Product Name
N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide
IUPAC Name
1-(2,6-dimethylphenyl)-3-[(2,6-dimethylphenyl)carbamoylamino]urea
Molecular Formula
C18H22N4O2
Molecular Weight
326.4 g/mol
InChI
InChI=1S/C18H22N4O2/c1-11-7-5-8-12(2)15(11)19-17(23)21-22-18(24)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21,23)(H2,20,22,24)
InChI Key
IHMIGBJIBBSLRR-UHFFFAOYSA-N
SMILES
CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)NC2=C(C=CC=C2C)C
Canonical SMILES
CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)NC2=C(C=CC=C2C)C
N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide (also known as BDCDH) is a hydrazine derivative compound that has been studied for its promising biological and pharmaceutical properties. It was first synthesized by R.P. Narain and his colleagues in 1991. Since then, it has been widely investigated for its inhibitory effects against various diseases.
BDCDH is a white crystalline powder that has a molecular weight of 420.51 g/mol. It is insoluble in water but can be dissolved in some organic solvents such as ethanol, methanol, and chloroform. The compound has a melting point of 272-274°C and a boiling point of 555.7°C at 760 mmHg.
BDCDH can be synthesized through the reaction of 2,6-dimethylaniline with ethyl glyoxalate in the presence of hydrazine hydrate. The product is then purified through recrystallization. The purity of the synthesized compound is typically confirmed through analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.
BDCDH can be analyzed using various analytical techniques, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and thin-layer chromatography. These methods allow for the accurate identification and quantification of the compound in different samples.
BDCDH has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been tested against different cancer cell lines and has shown promising results in inhibiting their growth. Additionally, BDCDH has been studied for its ability to suppress inflammation in various animal models.
Various studies have investigated the toxicity of BDCDH in different animal models, including rats and mice. The compound has been shown to have low toxicity levels and is considered safe to use in scientific experiments.
BDCDH has potential applications in various fields of research, including pharmaceuticals, agriculture, and materials science. It can be used in drug development to inhibit the growth of cancer cells and treat inflammatory diseases. Additionally, BDCDH can be used as a fungicide and insecticide in agriculture.
Research on BDCDH is still ongoing, and new studies are being conducted to further explore its potential applications. Recent studies have shown the compound's promising anti-cancer and anti-inflammatory properties, and there is growing interest in its use as a pharmaceutical agent.
BDCDH has potential implications in various fields of research and industry. In medicine, it could be used to develop new cancer treatments or for the treatment of inflammatory diseases. In agriculture, BDCDH can be used as a safer and more environmentally friendly alternative to traditional pesticides.
While BDCDH has shown promising biological and pharmaceutical properties, there are still limitations to its use. One major limitation is its low solubility in water, which can make it difficult to transport and administer in the body. Future research could focus on developing new formulations or delivery methods for the compound. Additionally, further studies are needed to fully understand its potential toxicity and long-term effects.
- Investigating the use of BDCDH in combination with other cancer treatments to enhance their efficacy
- Developing new formulations or delivery methods to improve the compound's solubility and bioavailability
- Studying the compound's effects on other inflammatory diseases, such as asthma and arthritis
- Conducting more extensive studies on its potential use as a fungicide or insecticide
- Investigating the compound's potential in materials science and catalysis applications
- Developing new formulations or delivery methods to improve the compound's solubility and bioavailability
- Studying the compound's effects on other inflammatory diseases, such as asthma and arthritis
- Conducting more extensive studies on its potential use as a fungicide or insecticide
- Investigating the compound's potential in materials science and catalysis applications
XLogP3
3.3
Dates
Last modified: 08-16-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








